APDye 430 DBCO

Beschreibung

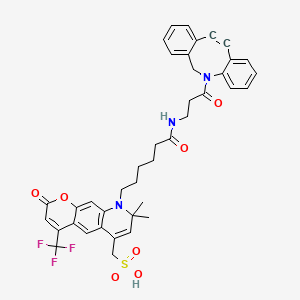

AZDye 430 DBCO (also referred to as AFDye 430 DBCO in some sources) is a green-fluorescent probe optimized for copper-free "click chemistry" reactions. It reacts selectively with azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages, eliminating the need for cytotoxic copper catalysts .

Eigenschaften

Molekularformel |

C40H38F3N3O7S |

|---|---|

Molekulargewicht |

761.8 g/mol |

IUPAC-Name |

[9-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C40H38F3N3O7S/c1-39(2)23-29(25-54(50,51)52)30-20-31-32(40(41,42)43)21-38(49)53-35(31)22-34(30)46(39)19-9-3-4-14-36(47)44-18-17-37(48)45-24-28-12-6-5-10-26(28)15-16-27-11-7-8-13-33(27)45/h5-8,10-13,20-23H,3-4,9,14,17-19,24-25H2,1-2H3,(H,44,47)(H,50,51,52) |

InChI-Schlüssel |

WFJQIGGQRWNADL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6C(=C2)C(=CC(=O)O6)C(F)(F)F)CS(=O)(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: APDye 430 DBCO is synthesized through a series of organic reactions involving the formation of a sulfonic acid derivative and subsequent modifications to introduce the DBCO (dibenzocyclooctyne) group. The synthesis typically involves the use of reagents such as trifluoromethanesulfonic acid and various coupling agents to achieve the desired molecular structure.

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques, including purification steps to ensure high purity and consistency of the final product. The production process is optimized to achieve high yields and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: APDye 430 DBCO primarily undergoes copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction forms a stable triazole ring without the need for a copper catalyst.

Common Reagents and Conditions: The SPAAC reaction typically uses azides as the reaction partner, and the reaction proceeds under mild conditions without the need for elevated temperatures or copper catalysts.

Major Products Formed: The major product of the SPAAC reaction involving this compound is a triazole-linked fluorescent probe, which is used in various imaging and labeling applications.

Wissenschaftliche Forschungsanwendungen

APDye 430 DBCO is widely used in scientific research due to its bright and photostable fluorescence. It is commonly employed in:

Chemistry: Used as a fluorescent probe in chemical reactions and studies.

Biology: Utilized for labeling and imaging biological molecules and cells.

Medicine: Applied in diagnostic imaging and drug delivery studies.

Industry: Employed in the development of fluorescent materials and sensors.

Wirkmechanismus

The mechanism of action of APDye 430 DBCO involves its reaction with azides to form a stable triazole ring through the SPAAC reaction. The molecular targets and pathways involved include the specific binding of the dye to azide-functionalized molecules, leading to the formation of a fluorescently labeled product.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Spectral Profile : Excitation/emission maxima at 430/537 nm , with an extinction coefficient of 15,000 M⁻¹cm⁻¹ .

- Structural Identity : Shares identical absorption/emission spectra with Alexa Fluor® 430 and CF®430 , enabling compatibility with standard fluorescence microscopy setups .

- Solubility : Water-soluble, with additional compatibility in DMSO and DMF .

- Applications: Ideal for live-cell imaging and in vivo labeling due to its copper-free reaction mechanism. Commonly used in exosome surface functionalization , tumor progression monitoring , and bioorthogonal nanocarrier labeling .

- Limitations : Unsuitable for fixed/permeabilized cells due to high background fluorescence .

Comparison with Similar Compounds

AZDye 430 DBCO is compared below with structurally and functionally analogous compounds, including DBCO-based dyes, traditional fluorophores, and water-soluble derivatives.

Table 1: Comparative Analysis of AZDye 430 DBCO and Similar Compounds

* Assumed based on structural similarity to AZDye 430 DBCO .

Key Findings:

Copper-Free Advantage : AZDye 430 DBCO outperforms traditional dyes like Alexa Fluor® 430 and CF®430 in live systems due to its lack of copper dependency, reducing cellular toxicity .

Spectral Flexibility : While AZDye 594 DBCO (594/618 nm) and AZDye 647 DBCO (647/670 nm) offer deeper tissue penetration, AZDye 430 DBCO’s green fluorescence is optimal for standard microscopy setups .

Water-Soluble Derivatives: Sulfonated DBCO variants (e.g., sulfonate-DBCO-COOH) enhance solubility and reduce nonspecific protein binding but exhibit slower reaction kinetics compared to AZDye 430 DBCO .

Bioorthogonal Specificity : Unlike copper-catalyzed dyes, AZDye 430 DBCO avoids cross-reactivity with vinyl-triazines, enabling selective dual labeling in complex biological systems .

Challenges in Nanocarrier Systems:

- Steric hindrance from the DBCO moiety can reduce labeling efficiency unless mitigated by spacer molecules (e.g., PEG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.